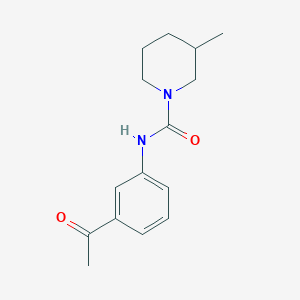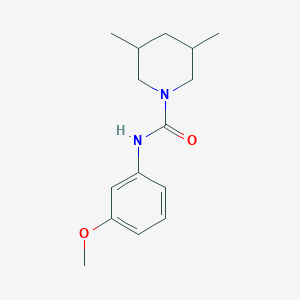
2-(3-Chloro-4-methoxyphenyl)-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-4-methoxyphenyl)-1,3-benzothiazole, also known as CMBT, is a benzothiazole derivative that has been studied extensively for its potential applications in scientific research. CMBT has a unique chemical structure that makes it an attractive candidate for use in a variety of research studies, including those focused on the development of new drugs and therapies. In
Applications De Recherche Scientifique
2-(3-Chloro-4-methoxyphenyl)-1,3-benzothiazole has been studied extensively for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have a variety of biological activities, including antitumor, antibacterial, and antifungal properties. 2-(3-Chloro-4-methoxyphenyl)-1,3-benzothiazole has also been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 2-(3-Chloro-4-methoxyphenyl)-1,3-benzothiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. 2-(3-Chloro-4-methoxyphenyl)-1,3-benzothiazole has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling pathways.
Biochemical and Physiological Effects
2-(3-Chloro-4-methoxyphenyl)-1,3-benzothiazole has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of various bacterial and fungal strains. In addition, 2-(3-Chloro-4-methoxyphenyl)-1,3-benzothiazole has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-Chloro-4-methoxyphenyl)-1,3-benzothiazole has several advantages for use in lab experiments. It is easy to synthesize and has a high yield, making it a cost-effective compound for research purposes. It also has a variety of biological activities, making it useful in a wide range of research studies. However, 2-(3-Chloro-4-methoxyphenyl)-1,3-benzothiazole also has limitations. It has low solubility in water, which may make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several potential future directions for research on 2-(3-Chloro-4-methoxyphenyl)-1,3-benzothiazole. One area of focus could be the development of new therapeutic agents based on the structure of 2-(3-Chloro-4-methoxyphenyl)-1,3-benzothiazole. Another area of focus could be the investigation of the mechanism of action of 2-(3-Chloro-4-methoxyphenyl)-1,3-benzothiazole, which could lead to a better understanding of its potential applications. Additionally, further studies could be conducted to investigate the effects of 2-(3-Chloro-4-methoxyphenyl)-1,3-benzothiazole on different types of cancer cells and microorganisms, which could lead to the development of new treatments for these diseases.
Méthodes De Synthèse
The synthesis of 2-(3-Chloro-4-methoxyphenyl)-1,3-benzothiazole can be achieved through a variety of methods, including the reaction of 4-chloro-3-methoxyaniline with o-aminobenzenethiol in the presence of a catalyst such as copper(II) acetate. Other methods include the reaction of 3-chloro-4-methoxyaniline with 2-mercaptobenzothiazole in the presence of a catalyst such as zinc chloride. The yield of 2-(3-Chloro-4-methoxyphenyl)-1,3-benzothiazole through these methods is typically high, making it a cost-effective compound for research purposes.
Propriétés
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNOS/c1-17-12-7-6-9(8-10(12)15)14-16-11-4-2-3-5-13(11)18-14/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSYRSSSZVZWNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-methoxyphenyl)-1,3-benzothiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-hydroxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7460892.png)



![3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide](/img/structure/B7460921.png)






